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Abstract

Candida albicans remains a predominant fungal pathogen, responsible for a significant number
of opportunistic infections, particularly in immunocompromised individuals. Nystatin, a polyene
antifungal, has long been a therapeutic option, primarily for topical and oral candidiasis. Its
mechanism relies on binding to ergosterol, the principal sterol in the fungal cell membrane,
leading to pore formation, loss of intracellular components, and cell death. However, the
emergence of resistance threatens its clinical utility. This technical guide provides an in-depth
exploration of the molecular underpinnings of nystatin resistance in C. albicans. The primary
mechanisms involve alterations in the ergosterol biosynthesis pathway, which reduces the
guantity of the drug's target, and to a lesser extent, the overexpression of efflux pumps. This
document details the specific genetic mutations, summarizes key quantitative data on
susceptibility and gene expression, provides protocols for essential experimental validation,
and visualizes the core pathways and workflows involved.

Nystatin's Mechanism of Action

Nystatin is a polyene macrolide antifungal agent.[1] Its fungicidal activity is directly linked to its
affinity for ergosterol, a sterol molecule essential for the integrity and fluidity of the fungal
plasma membrane.[2][3] Nystatin molecules bind to ergosterol, forming transmembrane
channels or pores.[3][4][5] This interaction disrupts the selective permeability of the membrane,
causing a rapid leakage of monovalent ions (K+, Na+, H+) and other essential cellular
contents, ultimately leading to fungal cell death.[4][5] The selectivity of nystatin for fungal cells
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is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary
sterol in mammalian cell membranes.[3]

Core Mechanisms of Nystatin Resistance

Nystatin resistance in C. albicans is predominantly achieved by altering the drug's target,
ergosterol. This can occur through several genetic modifications that disrupt the ergosterol
biosynthesis pathway or, less commonly, through mechanisms that reduce the intracellular
concentration of the drug.

Alterations in the Ergosterol Biosynthesis Pathway

The most frequently cited mechanism for nystatin resistance is the modification or depletion of
ergosterol in the fungal cell membrane.[6][7] This is primarily caused by mutations in the ERG
genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to
ergosterol.

Key genes implicated in this process include:

o ERG3 (Sterol A5,6-desaturase): Mutations that inactivate ERG3 are a common cause of
polyene resistance.[7][8] This enzymatic step is crucial for the final stages of ergosterol
synthesis. Its inactivation prevents the formation of ergosterol and leads to the accumulation
of alternative sterols, such as ergosta-7,22-dienol.[8][9] These alternative sterols have a
lower binding affinity for nystatin, rendering the drug ineffective.

o ERG6 (Sterol A24-methyltransferase): Loss-of-function alterations in ERG6 can also
contribute to polyene resistance.[4][7] This enzyme acts earlier in the pathway, and its
disruption leads to the accumulation of different sterol precursors that do not effectively bind
nystatin.

e ERG2, ERG5, and ERG11: Mutations in these genes have also been associated with
resistance to polyenes like amphotericin B and, by extension, nystatin.[4] For instance, a
lab-generated strain resistant to amphotericin B and fluconazole showed upregulation of
ERG5, ERG6, and ERG25, coupled with an accumulation of sterol intermediates instead of
ergosterol.[10]
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These genetic alterations effectively reduce the concentration of the primary target for
nystatin, constituting the main pathway to high-level resistance.
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Caption: Ergosterol biosynthesis pathway and points of disruption leading to Nystatin

resistance.

Overexpression of Efflux Pumps

While primarily associated with azole resistance, the overexpression of membrane transporters
that actively pump antifungal agents out of the cell can play a role in resistance to various
drugs.[1] Two major families of efflux pumps are implicated in C. albicans:
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e ATP-Binding Cassette (ABC) Transporters: Genes such as CDR1 and CDR2 encode for
these pumps, which use ATP hydrolysis to expel a wide range of substrates.[1][11]
Overexpression of CDR1 and CDR2 is a common resistance mechanism.[12] Notably, two
missense mutations in the CDR2 gene were identified and shared among nystatin-resistant
C. albicans isolates in one study.[6]

o Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS
transporter that uses the proton motive force to export drugs.[1] Its overexpression is also
linked to antifungal resistance.

Although the direct contribution to nystatin resistance is less documented than for azoles,
increased efflux activity could potentially lower the intracellular concentration of nystatin,
requiring higher doses to be effective.

Regulatory and Signaling Pathways in Resistance

The development of resistance is not solely due to mutations in target genes but is also
controlled by a complex network of regulatory and stress-response pathways.

o Transcriptional Regulation: The transcription factor Upc2p, encoded by the UPC2 gene, is a
key regulator of ERG gene expression.[2] Gain-of-function mutations in UPC2 can lead to
the upregulation of the ergosterol biosynthesis pathway, contributing to drug resistance.[4]

o Stress Response Pathways: Exposure to antifungal agents induces significant cellular
stress. C. albicans activates several signaling pathways to cope with this stress, which can
contribute to drug tolerance and the emergence of resistance.[1] These include:

o Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for membrane
stress response and is required for survival in the presence of antifungals like fluconazole.

[1]

o High Osmolarity Glycerol (HOG) Pathway: A MAP kinase cascade that responds to various
environmental stresses, including osmotic and oxidative stress, which can be induced by
membrane-active agents.[1][13]

o Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is essential for
maintaining the cell wall, which becomes critical when the cell membrane is compromised.
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Caption: Key signaling pathways involved in the C. albicans stress response to Nystatin.

Quantitative Analysis of Nystatin Resistance

Quantitative data is essential for characterizing the resistance phenotype. This includes
measuring the minimum inhibitory concentration (MIC), analyzing changes in sterol content,
and quantifying gene expression.

Table 1: Nystatin Minimum Inhibitory Concentration (MIC) in C. albicans
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Geometric

MIC Range Resistance
Isolate Type Mean MIC Reference
(ng/mL) Rate (%)
(ng/mL)
Susceptible
. 0.625 - 1.25 N/A N/A [14]
(Wild-Type)
Clinical Isolates
(Fluconazole- N/A 0.042 N/A [15]
Susceptible)
Clinical Isolates
(Fluconazole- N/A 0.06 N/A [15]

Resistant)

| Nystatin-Resistant Isolates | > 2 | N/A| 5.6 - 6.7 [[6][7] |

Note: Definitive clinical breakpoints for nystatin have not been established. Resistance is often
inferred using the epidemiological cutoff value (ECV) for amphotericin B (>2 ug/mL), as they
share a mechanism of action.[6]

Table 2: Gene Expression Changes in Antifungal-Resistant C. albicans

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.oatext.com/In-vitro-susceptibility-testing-of-yeasts-to-nystatin%E2%80%93low-minimum-inhibitory-concentrations-suggest-no-indication-of-in-vitro-resistance-of-Candida-albicans-Candida-species-or-non-Candida-yeast-species-to-nystatin.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC9548080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9548080/
https://www.benchchem.com/product/b7933818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10219145/
https://www.researchgate.net/figure/Genes-associated-with-antifungal-resistance-in-drug-target-pathways-1-ergosterol_fig3_375888170
https://www.benchchem.com/product/b7933818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10219145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7933818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Fold Change
Gene Function in Resistant Condition Reference
Isolate
Amphotericin
C-22 sterol Bl
ERG5 Upregulated [4][10]
desaturase Fluconazole
Resistance
Sterol Amphotericin B /
ERG6 methyltransferas Upregulated Fluconazole [4][10]
e Resistance
Amphotericin B /
C-4 methyl sterol
ERG25 ) Upregulated Fluconazole [4][10]
oxidase )
Resistance
Fluconazole
CDR1 ABC Efflux Pump 2.5t07.6 ) [12]
Resistance
Amphotericin B /
Cell Stress
RTA2 Upregulated Fluconazole [4][10]
Response

Resistance

| DDR48 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance [[4]
[10]]

Key Experimental Protocols

Verifying the molecular basis of nystatin resistance requires a combination of microbiological,
biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of nystatin against a C.
albicans isolate, based on EUCAST and CLSI guidelines.[6][14]

¢ Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at
35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (1-5 x 10°©
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CFU/mL). Dilute this suspension in RPMI 1640 medium to a final working concentration of 1-
5 x 108 CFU/mL.

Drug Dilution: Prepare two-fold serial dilutions of nystatin in RPMI 1640 medium in a 96-well
microtiter plate. Typical final concentrations range from 16 to 0.03 pg/mL.[6]

Inoculation: Add 100 pL of the working inoculum to each well containing 100 pL of the diluted
drug, resulting in a final inoculum of 0.5-2.5 x 103 CFU/mL. Include a drug-free well for a
positive growth control.

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

MIC Determination: The MIC for nystatin is defined as the lowest drug concentration that
causes >90% growth inhibition compared to the drug-free control well.[6] This can be
determined visually or by reading the optical density at 450-600 nm with a
spectrophotometer.

Prepare Inoculum
(0.5 McFarland)

Incubate Determine MIC
LefHEN S0l (35°C, 24-48h) (290% Inhibition) e

Prepare Nystatin
Serial Dilutions

Click to download full resolution via product page

Caption: Experimental workflow for antifungal susceptibility testing by broth microdilution.

Sterol Extraction and Quantification

This method quantifies the total ergosterol content, allowing for comparison between
susceptible and resistant strains.[16]

o Cell Culture and Harvest: Grow C. albicans isolates to mid-log phase in a suitable broth
medium. Harvest cells by centrifugation, wash with sterile water, and determine the dry
weight of a cell aliquot.
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» Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH).
Vortex vigorously and incubate in an 85°C water bath for 1-2 hours to break down lipids and
saponify fatty acids.

o Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane).
Vortex for 3-5 minutes to extract the non-saponifiable lipids (sterols) into the organic phase.
Centrifuge to separate the phases.

o Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette.
Scan the absorbance from 240 nm to 300 nm. Ergosterol and its immediate precursor,
24(28) dehydroergosterol, produce a characteristic four-peaked curve, with a peak at 281.5
nm.[16]

» Quantification: Calculate the ergosterol content based on the absorbance values at specific
wavelengths and the dry weight of the cells. A significant reduction in the characteristic
absorbance profile in a resistant strain indicates depletion of ergosterol. For more detailed
analysis of specific sterol types, Gas Chromatography-Mass Spectrometry (GC-MS) is
required.[9]

Harvest & Wash Saponification Extract Sterols Spectrophotometric Scan Quantify Ergosterol
Yeast Cells (Alcoholic KOH, 85°C) (GRIEEYD) (240-300 nm) Content

Click to download full resolution via product page

Caption: Experimental workflow for sterol extraction and spectrophotometric analysis.

Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of target genes (e.g., ERG family, CDR1, MDR1) to
identify upregulation associated with resistance.

* RNA Extraction: Grow susceptible and resistant C. albicans isolates to mid-log phase.
Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol or a
commercial kit).

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.
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e CDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a
reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

e Quantitative PCR (gPCR): Perform gPCR using the synthesized cDNA as a template. Use
gene-specific primers for the target genes (ERG3, CDR1, etc.) and a reference gene (e.qg.,
ACT1) for normalization. A fluorescent dye like SYBR Green is used for detection.

o Data Analysis: Calculate the relative expression (fold change) of the target genes in the
resistant isolate compared to the susceptible isolate using the AACt method. A significant
increase in the fold change indicates gene upregulation.

Conclusion and Future Directions

The molecular basis of nystatin resistance in Candida albicans is primarily rooted in the
alteration of its cellular target, ergosterol. Mutations within the ERG gene family, especially
ERGS3, lead to a depleted or modified membrane sterol composition, preventing effective
binding and pore formation by nystatin. While secondary mechanisms like the upregulation of
efflux pumps may contribute, the ergosterol pathway remains the central determinant.
Understanding these mechanisms is crucial for the development of rapid molecular diagnostics
to detect resistance and for guiding the development of novel antifungal strategies that can
bypass these resistance pathways. Future research should focus on the interplay between
stress signaling pathways and the acquisition of ERG mutations, as well as exploring the
potential for combination therapies that could restore nystatin susceptibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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